molecular formula C10H7ClN2S B14012894 4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile

4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B14012894
M. Wt: 222.69 g/mol
InChI Key: APSQWHAHUIGFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its fused ring structure, which includes both a thiophene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,4-dimethylthiophene with a nitrile-containing reagent in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The carbonitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Scientific Research Applications

4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, its neurotropic effects are believed to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors. Molecular docking studies have shown that this compound can bind to the benzamidine site of the GABA receptor, leading to an inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: Lacks the chloro and carbonitrile groups, resulting in different chemical properties.

    2,3-Dimethylthieno[2,3-b]pyridine: Similar structure but without the chloro and carbonitrile groups.

    4-Chloro-2-methylthieno[2,3-b]pyridine-5-carbonitrile: Lacks one methyl group compared to the target compound.

Uniqueness

4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and carbonitrile groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

4-chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C10H7ClN2S/c1-5-6(2)14-10-8(5)9(11)7(3-12)4-13-10/h4H,1-2H3

InChI Key

APSQWHAHUIGFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=C12)Cl)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.